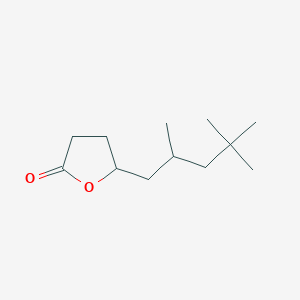
5-(2,4,4-Trimethylpentyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,4-Trimethylpentyl)oxolan-2-one is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,4-Trimethylpentyl)oxolan-2-one typically involves a two-step method. The first step includes the formation of an intermediate compound, which is then converted into the final product through a series of reactions. Common reagents used in these reactions include acetic acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The methods are optimized for cost-effectiveness and efficiency, utilizing advanced technologies and equipment.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,4-Trimethylpentyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-(2,4,4-Trimethylpentyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 5-(2,4,4-Trimethylpentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(2,4,4-Trimethylpentyl)oxolan-2-one include:
- 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
- 5-Methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and reactivity. Its specific arrangement of atoms and functional groups allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in various fields.
Properties
CAS No. |
147136-15-0 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
5-(2,4,4-trimethylpentyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-9(8-12(2,3)4)7-10-5-6-11(13)14-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
PHPLCXOUKZCERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(=O)O1)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


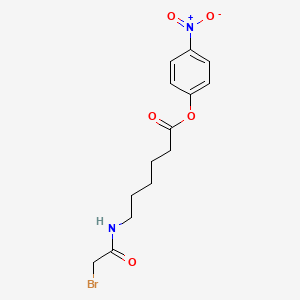

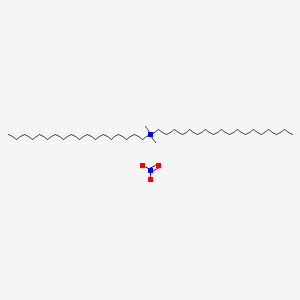
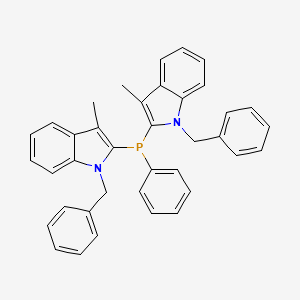
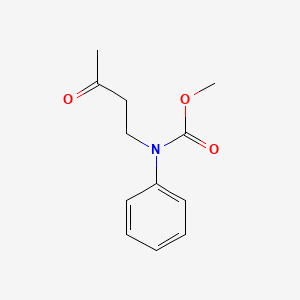
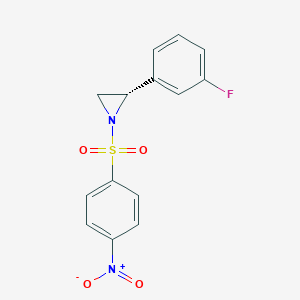
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)

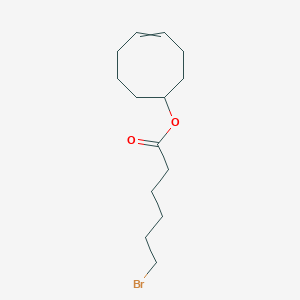
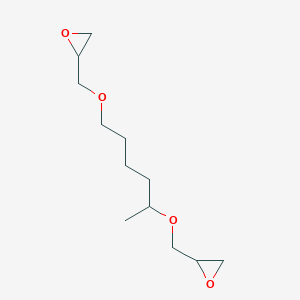
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)

